4-(3-Nitro-phenoxy)-butylamine
Description
4-(3-Nitro-phenoxy)-butylamine is an organic compound featuring a butylamine backbone substituted with a 3-nitrophenoxy group. The nitro (-NO₂) group on the phenoxy ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Applications may include use as an intermediate in pharmaceuticals, agrochemicals, or materials science, though further research is required to confirm these roles .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(3-nitrophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H14N2O3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7,11H2 |
InChI Key |
KTNSYQGMIBXUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(3-Nitro-phenoxy)-butylamine with two structurally related butylamine derivatives:
Key Observations :
- In contrast, the dimethylamino group in 4-(Dimethylamino)butylamine increases electron density, improving solubility in aqueous media .
- Aromatic vs. Aliphatic Substituents: The pyridylimidazole substituent () introduces aromaticity and hydrogen-bonding capability, which may enhance interactions with biological targets. The nitro-phenoxy group lacks such direct bioactivity but could serve as a leaving group in synthetic reactions .
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